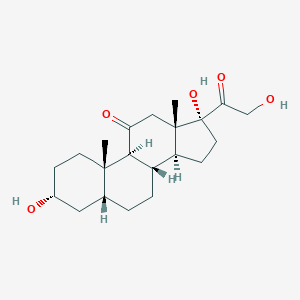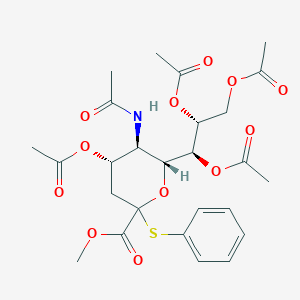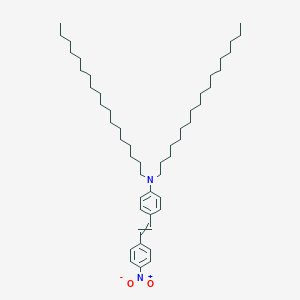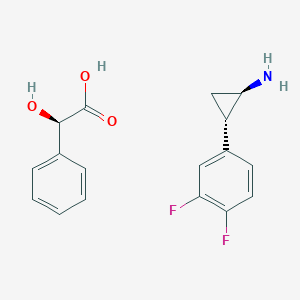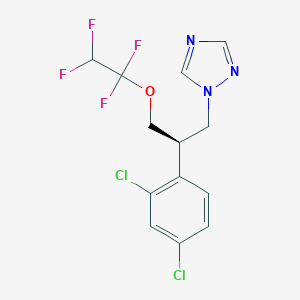
(+)-Tetraconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Tetraconazole is a fungicide that is used to control various fungal diseases in crops such as wheat, barley, and corn. It is a broad-spectrum fungicide that inhibits the growth of fungi by disrupting their cell membranes. The chemical structure of (+)-Tetraconazole is C19H17Cl2N3O3.
Wirkmechanismus
The mechanism of action of (+)-Tetraconazole involves the inhibition of fungal sterol biosynthesis. It targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, (+)-Tetraconazole disrupts the integrity of fungal cell membranes, leading to the death of the fungus.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (+)-Tetraconazole on plants and fungi have been studied extensively. It has been shown to inhibit the growth of various fungal pathogens, including Fusarium graminearum, which causes head blight in wheat. (+)-Tetraconazole has also been shown to increase the yield and quality of crops by reducing the incidence of fungal diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (+)-Tetraconazole in lab experiments is its broad-spectrum activity against various fungal pathogens. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using (+)-Tetraconazole is its potential toxicity to non-target organisms, including humans and animals. Therefore, caution should be exercised when handling and using this chemical.
Zukünftige Richtungen
There are several future directions for research on (+)-Tetraconazole. One area of focus is the development of new fungicides that are more effective and safer than current fungicides. Another area of research is the investigation of the impact of fungicides on soil health and the development of strategies to minimize their negative effects. Additionally, there is a need for more research on the potential long-term effects of fungicides on human health and the environment.
Wissenschaftliche Forschungsanwendungen
(+)-Tetraconazole has several scientific research applications. It is used as a tool to study the mechanism of action of fungicides and to develop new fungicides with improved efficacy and safety. (+)-Tetraconazole has also been used in studies to investigate the effects of fungicides on soil microorganisms and to determine their potential impact on soil health.
Eigenschaften
CAS-Nummer |
131320-41-7 |
|---|---|
Produktname |
(+)-Tetraconazole |
Molekularformel |
C13H11Cl2F4N3O |
Molekulargewicht |
372.14 g/mol |
IUPAC-Name |
1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m1/s1 |
InChI-Schlüssel |
LQDARGUHUSPFNL-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



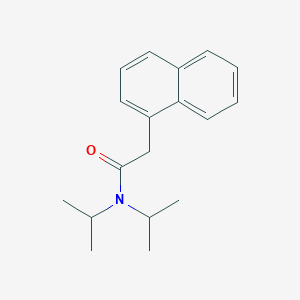
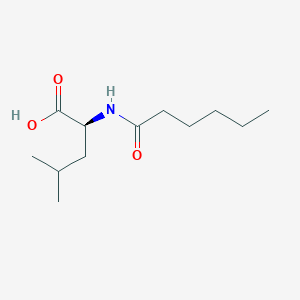
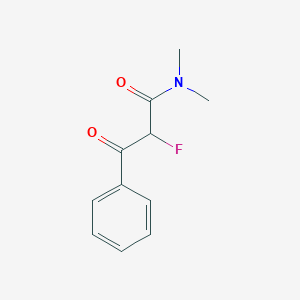
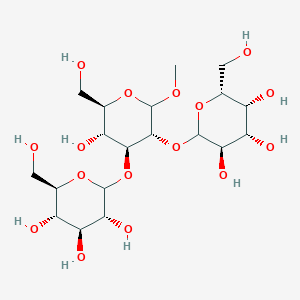
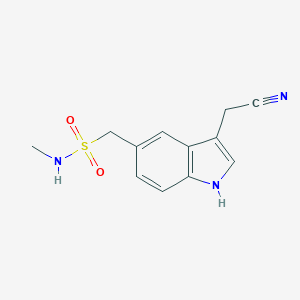
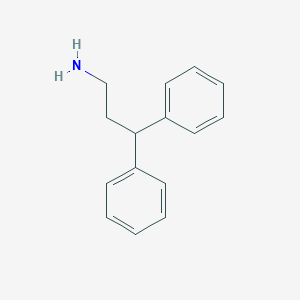
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
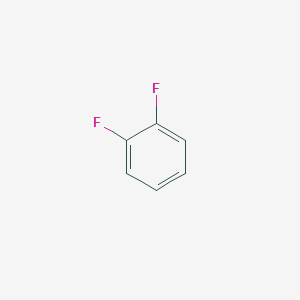
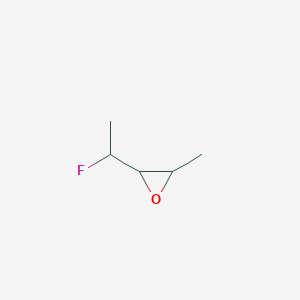
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
